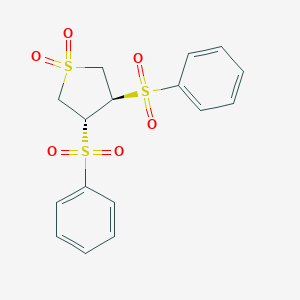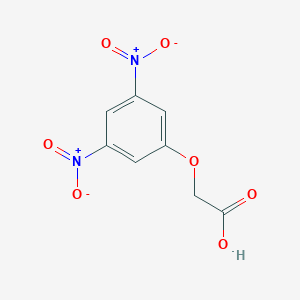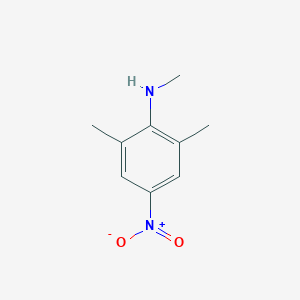
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as AG-1478, is a synthetic small molecule compound that acts as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential applications in cancer research and therapy.
Mechanism of Action
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine acts as a potent and selective inhibitor of the EGFR tyrosine kinase. The compound binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cell growth, proliferation, and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several advantages for use in lab experiments. The compound is highly selective for the EGFR tyrosine kinase, which reduces the potential for off-target effects. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is also stable and can be easily synthesized in large quantities. However, one limitation of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of new analogs of the compound with improved potency and selectivity. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine in other signaling pathways and cellular processes. Additionally, the combination of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine with other targeted therapies or immunotherapies may enhance its efficacy in cancer treatment.
Synthesis Methods
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine can be synthesized by a multi-step process involving the reaction of 4-chloroaniline with 2,3-dimethoxybenzaldehyde to form 4-chloro-2,3-dimethoxybenzylideneaniline, which is then reacted with anthranilic acid to form 4-chloro-2,3-dimethoxybenzylidene-2-aminobenzoic acid. The final step involves the cyclization of the intermediate compound to form N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Scientific Research Applications
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied for its potential applications in cancer research and therapy. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
Product Name |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
|---|---|
Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) |
InChI Key |
LHGGYEWCVWOGFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



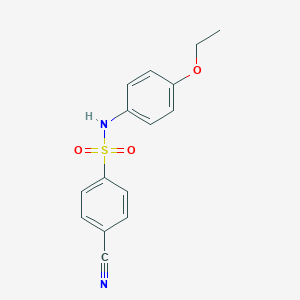

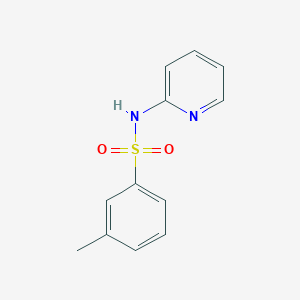

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)

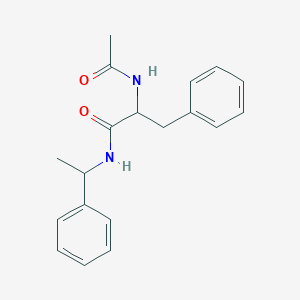
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
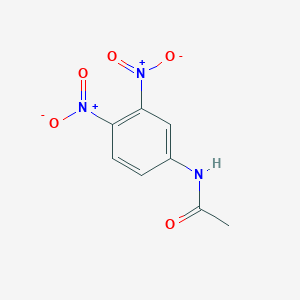

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
